

AP-238 Hydrochloride: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: AP-238 (hydrochloride)

Cat. No.: B10820216

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Introduction

AP-238, a potent synthetic opioid of the cinnamylpiperazine class, has recently emerged as a significant compound of interest within the scientific and forensic communities.[1][2] First synthesized in Italy in the 1960s, it remained largely obscure until its appearance on the illicit drug market around 2020.[3] This guide provides a detailed technical overview of AP-238 hydrochloride, designed for researchers, scientists, and drug development professionals. It delves into its chemical architecture, physicochemical properties, pharmacological profile, and analytical methodologies, offering a foundational understanding of this novel psychoactive substance.

AP-238 is structurally related to other acyl piperazine opioids such as bucinnazine (AP-237) and 2-methyl-AP-237.[1][4] While bucinnazine has seen limited clinical use for cancer pain in China, AP-238 has no approved therapeutic applications and has been identified in post-mortem toxicology cases, highlighting its potential for harm.[5][6] This document aims to consolidate the current scientific knowledge on AP-238 hydrochloride, providing a critical resource for its identification, characterization, and the ongoing research into its biological effects.

Part 1: Chemical Structure and Physicochemical Properties

AP-238 hydrochloride is the salt form of the freebase, enhancing its solubility in aqueous solutions. The core structure consists of a piperazine ring linked to a cinnamyl group and a propionyl group.[4][6]

IUPAC Name: 1-[(2R,6S)-2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-1-one hydrochloride[3]

Chemical Formula: $C_{18}H_{26}N_2O \cdot HCl$ [7]

Molecular Weight: 322.9 g/mol [7]

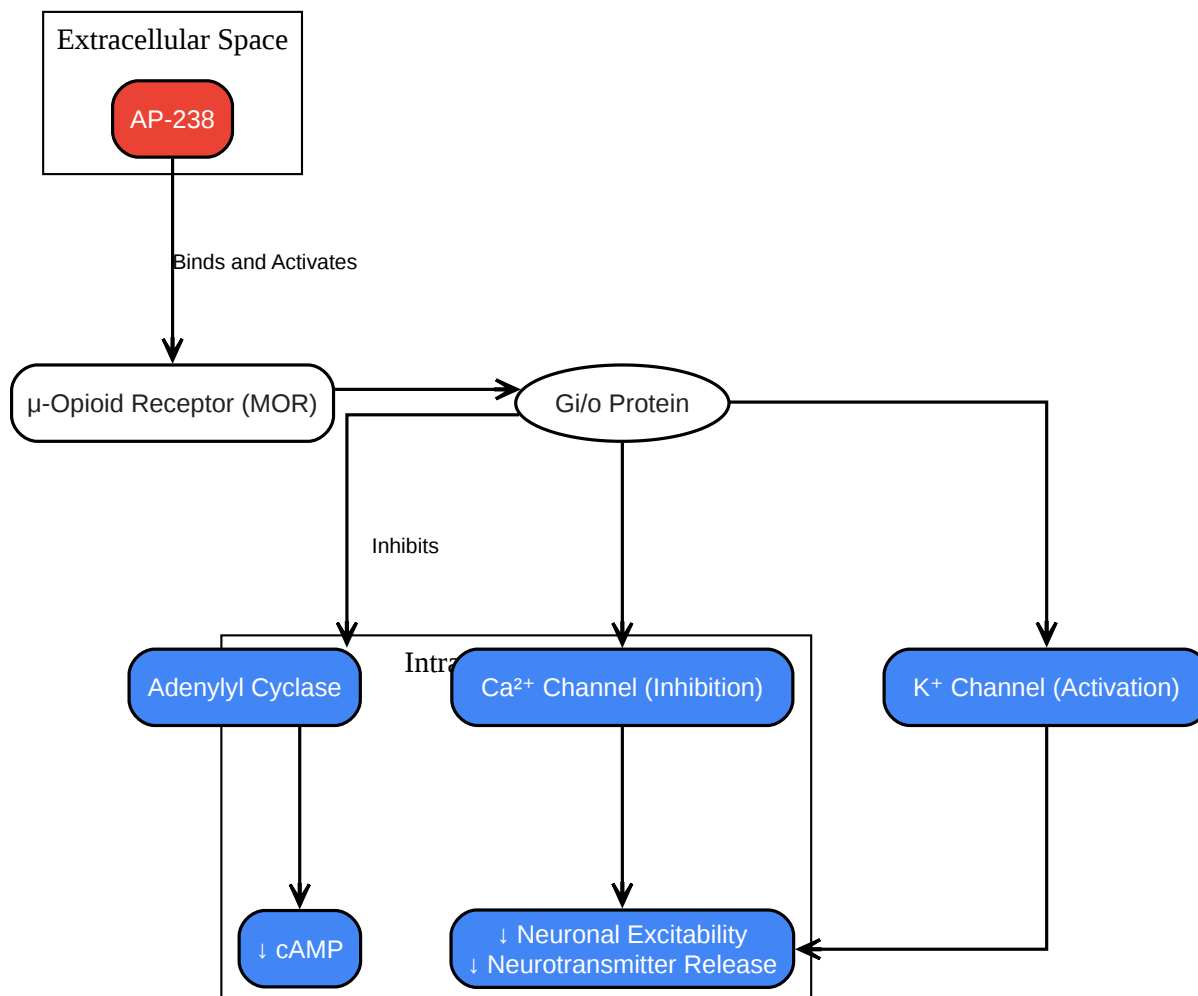
The structure of AP-238 is distinct from fentanyl and its analogues, which are characterized by a piperidine core.[2] This structural difference is a key factor in its emergence as a "designer drug," created to circumvent existing controlled substance legislation.[6]

Property	Value	Source
Molecular Formula	$C_{18}H_{26}N_2O \cdot HCl$	[7]
Molecular Weight	322.9 g/mol	[7]
Appearance	Crystalline solid	[7]
CAS Number	2749171-05-7	[7]
Solubility	DMF: 10 mg/ml, DMSO: 15 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml	[7]
SMILES	<chem>CCC(=O)N1C.CI</chem>	[3]
InChI Key	JELNWD0XWGBBLO-QJBCGIKSSA-N	[3]

Part 2: Pharmacology and Mechanism of Action

AP-238 functions as a potent agonist at the μ -opioid receptor (MOR), which is the primary target for classic opioids like morphine and fentanyl.[6][8] The activation of MORs in the central nervous system is responsible for the analgesic effects of opioids, but also their significant adverse effects, including respiratory depression, euphoria, and dependence.[4][9]

In vitro studies have demonstrated that AP-238 is the most potent among a panel of tested cinnamylpiperazine compounds, with an EC50 of 248 nM in a β -arrestin2 recruitment assay.[2][10] While its potency is less than that of fentanyl, its efficacy is comparable to other potent opioids, underscoring its potential for abuse and toxicity.[2][11] The binding of AP-238 to the μ -opioid receptor initiates a cascade of intracellular signaling events, leading to the modulation of neuronal excitability and neurotransmitter release.



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Caption: Mu-Opioid Receptor Signaling Pathway Activated by AP-238.

Part 3: Analytical Methodology

The unambiguous identification and quantification of AP-238 in biological and non-biological samples are crucial for clinical and forensic toxicology. Gas chromatography-mass

spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed for this purpose.[1][2]

Protocol: Extraction and LC-QTOF-MS Analysis of AP-238 from Whole Blood

This protocol outlines a general procedure for the analysis of AP-238 in whole blood, a common matrix in post-mortem investigations.

1. Sample Preparation (Solid-Phase Extraction)

- Objective: To isolate AP-238 from the complex blood matrix.
- Materials: Whole blood sample, internal standard (e.g., a deuterated analog), phosphate buffer (pH 6), mixed-mode solid-phase extraction (SPE) cartridges, methanol, dichloromethane, isopropanol, ammonium hydroxide.
- Procedure:
 - Pipette 1 mL of whole blood into a glass tube.
 - Add the internal standard and 4 mL of phosphate buffer.
 - Vortex and centrifuge the sample.
 - Condition the SPE cartridge with methanol, water, and phosphate buffer.
 - Load the supernatant onto the conditioned SPE cartridge.
 - Wash the cartridge with water, acetic acid, and methanol to remove interferences.
 - Elute AP-238 with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-QTOF-MS Analysis

- Objective: To separate, identify, and quantify AP-238.
- Instrumentation: A high-performance liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer.
- Typical Parameters:
 - Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex® C18).[1]
 - Mobile Phase: A gradient of ammonium formate in water and acetonitrile.[1]
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - Mass Analysis: Full scan and product ion scan modes to acquire accurate mass data for the parent ion and its fragments. The exact mass of the protonated molecule $[M+H]^+$ is 287.2118.[1]

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